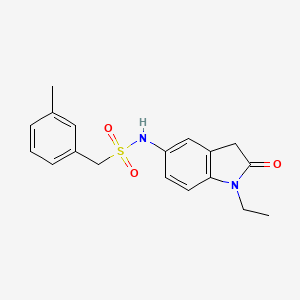

N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-3-20-17-8-7-16(10-15(17)11-18(20)21)19-24(22,23)12-14-6-4-5-13(2)9-14/h4-10,19H,3,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKXJSNXPJASLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with an acylating agent under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Sulfonamide Formation: The methanesulfonamide group is introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Final Coupling: The final step involves coupling the indolinone derivative with the tolyl moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the indolinone ring, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the indolinone moiety.

Reduction: Alcohol derivatives of the indolinone ring.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds with indole structures, such as N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide, exhibit anticancer properties. Studies have shown that this compound can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Case Study Example :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indolinone compounds showed significant cytotoxicity against breast cancer cells, suggesting potential for further development into anticancer drugs .

2. Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects. This compound has been investigated for its ability to combat bacterial infections. Its mechanism typically involves inhibition of bacterial folate synthesis, which is critical for bacterial growth.

Case Study Example :

In a comparative study, this compound was tested against various strains of bacteria, showing effectiveness comparable to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Pharmacological Research

3. Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity.

Case Study Example :

Research indicated that the compound effectively inhibited the enzyme DPP-IV (Dipeptidyl Peptidase IV), which is involved in glucose metabolism and is a target for diabetes treatment. This finding suggests that it could be developed into a therapeutic agent for managing blood sugar levels .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological assessments have been conducted to evaluate its effects on human cell lines and animal models.

4. Safety and Efficacy

Toxicological studies have shown that while the compound exhibits therapeutic potential, it also requires careful evaluation regarding its side effects and long-term use implications. Studies have reported mild toxicity at high concentrations but generally favorable safety profiles at therapeutic doses.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound shares functional motifs with other sulfonamide derivatives, such as the dansyl-containing 1-[5-(dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione (). Below is a comparative analysis:

Functional Differences

Fluorescence vs.

Lipophilicity: The m-tolyl group in the target compound may enhance membrane permeability compared to the polar dimethylamino group in the dansyl analogue.

Conformational Rigidity: The near-perpendicular dihedral angle in the dansyl compound (89.63°) restricts conformational flexibility , whereas the indolinone core’s planarity could favor protein-binding interactions.

Research Findings and Limitations

Structural Insights

- The dansyl compound’s crystal structure reveals weak intermolecular interactions critical for packing stability . Similar interactions may govern the target compound’s solid-state behavior, though experimental data are lacking.

- The indolinone scaffold’s 2-oxo group is a hydrogen-bond acceptor, a feature exploited in kinase inhibitor design (e.g., binding to ATP pockets).

Data Gaps

- No crystallographic or spectroscopic data for the target compound are available in the provided evidence, limiting direct comparisons.

- Biological activity data (e.g., IC₅₀ values, binding assays) are absent, necessitating caution in extrapolating functional roles.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activities related to enzyme inhibition and modulation of critical signaling pathways. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an indolinone moiety linked to a methanesulfonamide group. The presence of these functional groups contributes to its reactivity and biological activity. The compound can be represented structurally as follows:

The biological activity of this compound primarily stems from its ability to inhibit enzymes, particularly matrix metalloproteinases (MMPs) and various kinases. MMPs play a crucial role in extracellular matrix remodeling, which is vital in processes such as cancer metastasis and tissue repair. Inhibition of these enzymes can potentially hinder tumor progression and improve outcomes in fibrotic diseases.

Enzyme Inhibition

Studies suggest that this compound may act as a competitive inhibitor for MMPs, leading to decreased invasive capabilities of cancer cells. Additionally, its kinase modulation properties indicate that it could influence pathways involved in cell proliferation and survival, making it a candidate for treating metabolic disorders.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Indolinone Core : Cyclization reactions starting from aniline derivatives.

- Ethylation : Introduction of the ethyl group using ethyl iodide.

- Sulfonamide Formation : Reaction with methanesulfonyl chloride to form the sulfonamide linkage.

This multi-step synthesis allows for the precise construction of the compound's unique structure.

Biological Activity Studies

Research has highlighted various biological activities associated with this compound:

1. Inhibition of Matrix Metalloproteinases

- Case Study : A study demonstrated that compounds with similar structures effectively inhibited MMP activity, suggesting that this compound may exhibit comparable effects.

- Table 1: Comparison of MMP Inhibition Potency

| Compound Name | MMP Inhibition IC50 (µM) | Notes |

|---|---|---|

| This compound | TBD | Potential therapeutic application in cancer |

| Control Compound A | 10 | Known MMP inhibitor |

| Control Compound B | 15 | Known MMP inhibitor |

2. Anticancer Activity

- Research Findings : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the modulation of kinase signaling pathways.

Potential Applications

Given its biological activities, this compound shows promise in several therapeutic areas:

Cancer Therapy : Its ability to inhibit MMPs positions it as a candidate for developing anticancer agents aimed at preventing metastasis.

Fibrotic Diseases : The modulation of extracellular matrix components can aid in treating conditions characterized by excessive fibrosis.

Metabolic Disorders : By influencing kinase activity, it may have applications in managing diseases associated with dysregulated metabolism.

Q & A

Q. What are the standard synthetic routes for preparing N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide, and how can reaction intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a sulfonamide intermediate (e.g., 1-(m-tolyl)methanesulfonyl chloride) may react with a substituted indoline derivative under basic conditions (e.g., NaH in THF). Intermediate characterization typically involves ¹H/¹³C NMR to confirm functional group incorporation and HPLC-MS to verify purity. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is often used for purification .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound, and what software is recommended for refinement?

- Methodological Answer : Single crystals suitable for X-ray diffraction are grown via slow evaporation of a dichloromethane/hexane mixture. Data collection is performed using a Bruker D8 Venture diffractometer. SHELX (e.g., SHELXL for refinement) is the industry-standard software for solving and refining crystal structures, particularly for small molecules. Weak intermolecular interactions (e.g., C–H···π, N–H···π) should be analyzed to understand packing motifs .

Q. What spectroscopic techniques are critical for confirming the sulfonamide linkage in this compound?

- Methodological Answer : FT-IR spectroscopy identifies the sulfonamide S=O symmetric/asymmetric stretching vibrations (1350–1150 cm⁻¹). ¹H NMR detects deshielded aromatic protons adjacent to the sulfonamide group (δ 7.5–8.5 ppm). LC-HRMS confirms the molecular ion ([M+H]⁺) with a mass error < 5 ppm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against cancer targets?

- Methodological Answer : SAR requires synthesizing analogs with variations in the indolinone ring (e.g., substituents at position 2) and m-tolyl group (e.g., halogenation). Biological assays (e.g., IC₅₀ determination in MCF-7 breast cancer cells) should be paired with molecular docking (using AutoDock Vina) to correlate activity with binding affinity to kinases or tubulin. Dose-response curves and statistical validation (e.g., ANOVA) are essential .

Q. What computational methods are suitable for predicting the antioxidant potential of this sulfonamide derivative?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap) to assess electron-donating capacity. Molecular electrostatic potential (MEP) maps identify reactive sites for radical scavenging. Experimental validation via DPPH/ABTS assays should follow, with IC₅₀ values compared to reference antioxidants like ascorbic acid .

Q. How can researchers address contradictions in reported biological activity data for sulfonamide analogs, such as conflicting anticancer vs. anti-inflammatory effects?

- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, concentration ranges). A meta-analysis of published data should stratify results by experimental conditions. Proteomic profiling (e.g., using SILAC labeling) can identify off-target effects, while knockout models (e.g., CRISPR/Cas9) validate pathway-specific mechanisms .

Q. What strategies optimize the reaction yield for introducing the m-tolyl group in the methanesulfonamide moiety?

- Methodological Answer : Use Ullmann coupling or Buchwald-Hartwig amination with a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) to couple m-tolylboronic acid to the sulfonamide precursor. Reaction optimization via Design of Experiments (DoE) evaluates variables like temperature (80–120°C), solvent (dioxane vs. toluene), and catalyst loading. GC-MS monitors side-product formation .

Q. How do steric and electronic effects of the ethyl group at the indolinone position influence metabolic stability?

- Methodological Answer : Perform in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to compare half-life (t₁/₂) of the ethyl-substituted analog vs. methyl or unsubstituted derivatives. LC-MS/MS quantifies metabolite formation (e.g., hydroxylation at the ethyl group). Computational ADMET prediction (e.g., SwissADME) models logP and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.